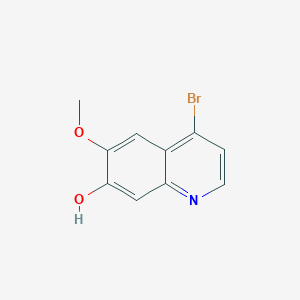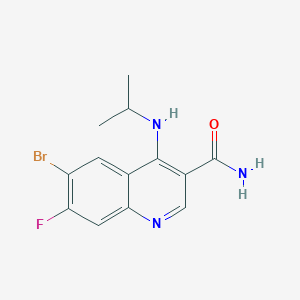
6-Bromo-7-fluoro-4-(isopropylamino)quinoline-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-7-fluoro-4-[(1-methylethyl)amino]-3-quinolinecarboxamide is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by the presence of bromine, fluorine, and an isopropylamino group attached to the quinoline core. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-7-fluoro-4-[(1-methylethyl)amino]-3-quinolinecarboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Bromination: Introduction of a bromine atom at the 6th position of the quinoline ring.
Fluorination: Introduction of a fluorine atom at the 7th position.
Amination: Introduction of the isopropylamino group at the 4th position.
Carboxamidation: Formation of the carboxamide group at the 3rd position.
Each of these steps requires specific reagents and conditions. For example, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. Fluorination can be carried out using Selectfluor® or other fluorinating agents. Amination often involves the use of isopropylamine under basic conditions. Carboxamidation can be achieved using carboxylic acid derivatives and coupling reagents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-7-fluoro-4-[(1-methylethyl)amino]-3-quinolinecarboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro group or other oxidized forms.
Reduction: Reduction of the carboxamide group to an amine.
Substitution: Replacement of the bromine or fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized quinoline derivatives .
Applications De Recherche Scientifique
6-Bromo-7-fluoro-4-[(1-methylethyl)amino]-3-quinolinecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 6-Bromo-7-fluoro-4-[(1-methylethyl)amino]-3-quinolinecarboxamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in critical biological pathways. For example, it may bind to DNA or RNA, interfering with replication and transcription processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzimidazole
- 6-Bromo-4-fluoro-2-methyl-1-(1-methylethyl)-1H-benzimidazole
- 6-Bromo-4-fluoro-1-isopropyl-2-methylbenzimidazole
Uniqueness
6-Bromo-7-fluoro-4-[(1-methylethyl)amino]-3-quinolinecarboxamide is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C13H13BrFN3O |
|---|---|
Poids moléculaire |
326.16 g/mol |
Nom IUPAC |
6-bromo-7-fluoro-4-(propan-2-ylamino)quinoline-3-carboxamide |
InChI |
InChI=1S/C13H13BrFN3O/c1-6(2)18-12-7-3-9(14)10(15)4-11(7)17-5-8(12)13(16)19/h3-6H,1-2H3,(H2,16,19)(H,17,18) |
Clé InChI |
VHMSDSFDVVUVSI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC1=C(C=NC2=CC(=C(C=C21)Br)F)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[4-(Methylsulfonyl)phenyl]-1H-indole-3-carbaldehyde](/img/structure/B15364199.png)
![4-(Ethylsulfonyl)-2'-fluoro-5'-hydroxy[1,1'-biphenyl]-2-carbonitrile](/img/structure/B15364201.png)
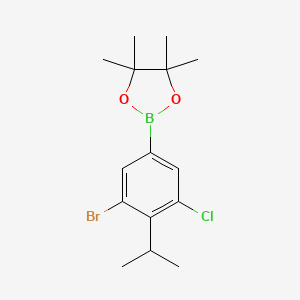
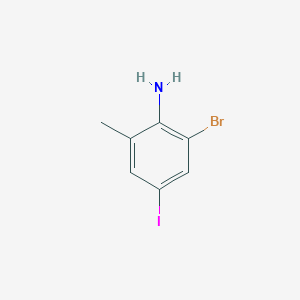
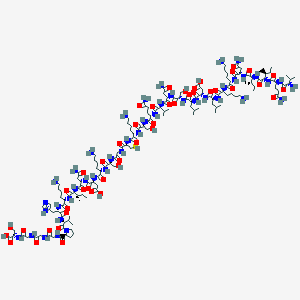

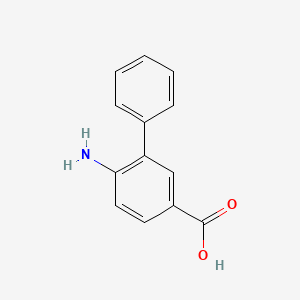
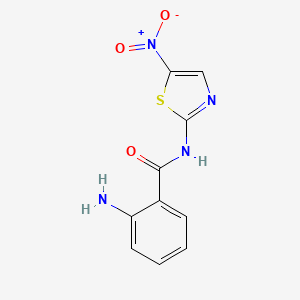
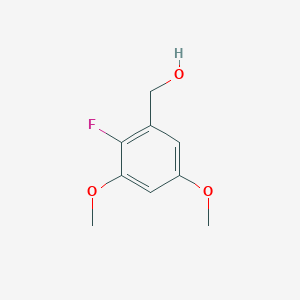
![5,6-Bis(octyloxy)-4,7-di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B15364233.png)
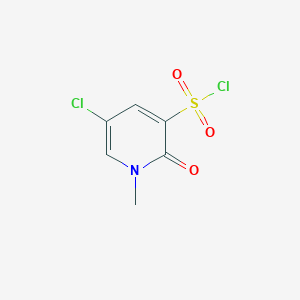
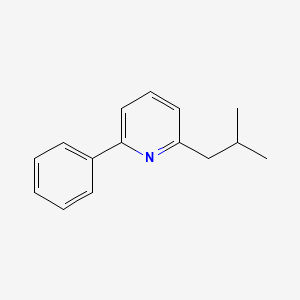
![8-Bromo-9H-pyrido[3,4-b]indole](/img/structure/B15364260.png)
